2-(3-chlorothiophen-2-yl)acetic acid
Description
2-(3-Chlorothiophen-2-yl)acetic acid is a chlorinated thiophene derivative featuring a thiophene ring substituted with a chlorine atom at the 3-position and an acetic acid group at the 2-position. The chlorine atom enhances lipophilicity and may influence electronic properties, while the acetic acid moiety allows for further functionalization, such as amide formation or esterification, as seen in related syntheses .
Properties
CAS No. |
863431-58-7 |
|---|---|
Molecular Formula |
C6H5ClO2S |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene-3-acetic acid with N-chlorosuccinimide in the presence of a suitable solvent like acetic acid and benzene under a nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for 2-(3-chlorothiophen-2-yl)acetic acid are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the acetic acid group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives or modified acetic acid groups.
Scientific Research Applications
2-(3-chlorothiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-chlorothiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical processes through its interaction with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-chlorothiophen-2-yl)acetic acid with structurally related compounds, emphasizing differences in molecular structure, physicochemical properties, and applications:
Structural and Functional Insights
Aromatic Core Variations: Thiophene vs. Pyridine: The substitution of thiophene with pyridine introduces a nitrogen atom, increasing polarity and altering hydrogen-bonding capabilities. This makes pyridine derivatives more suitable for coordination chemistry .
Substituent Effects :
- Halogens (Cl, Br, F) : Chlorine and bromine enhance lipophilicity and electron-withdrawing effects, impacting reactivity in nucleophilic substitutions. Fluorine, being highly electronegative, significantly lowers the pKa of acetic acid (e.g., 2-(3-chlorothiophen-2-yl)-2-fluoroacetic acid) .
- Methoxy Groups : Methoxy substituents (e.g., in 2-(3-Bromo-4-methoxyphenyl)acetic acid) improve aqueous solubility while maintaining aromatic conjugation .
Physicochemical Properties: Acidity: Fluorine substitution reduces pKa by ~1 unit compared to non-fluorinated analogs, enhancing reactivity in esterification or amidation reactions . Crystal Packing: Bromine’s larger atomic radius (vs. Cl) influences crystal lattice stability, as seen in the centrosymmetric hydrogen-bonded dimers of 2-(3-Bromo-4-methoxyphenyl)acetic acid .
Applications: Pharmaceuticals: Thiophene and pyridine derivatives are common in drug design due to their bioisosteric properties. For example, this compound serves as a precursor for antimitotic agents . Agrochemicals: Chlorinated phenylacetic acids (e.g., 2-(2,4,6-Trichlorophenoxy)acetic acid) are herbicides, leveraging their stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
